molecular formula C7H5BrN2S B1596958 5-(Bromomethyl)-1,2,3-benzothiadiazole CAS No. 850375-03-0

5-(Bromomethyl)-1,2,3-benzothiadiazole

Cat. No. B1596958
M. Wt: 229.1 g/mol
InChI Key: NFVHCHHMBKMINT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,2,3-benzothiadiazole, also known as BMBT, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. It is a versatile molecule that exhibits unique properties, making it a promising candidate for use in scientific research.

Mechanism Of Action

5-(Bromomethyl)-1,2,3-benzothiadiazole's mechanism of action is not yet fully understood, but it is believed to interact with various biological targets, including enzymes and proteins. Its unique structure allows it to bind to these targets, leading to potential therapeutic applications in the future.

Biochemical And Physiological Effects

Studies have shown that 5-(Bromomethyl)-1,2,3-benzothiadiazole exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Its ability to modulate the immune system also makes it a promising molecule for use in immunotherapy.

Advantages And Limitations For Lab Experiments

5-(Bromomethyl)-1,2,3-benzothiadiazole's unique properties, including its high solubility and stability, make it an ideal candidate for use in lab experiments. However, its high reactivity and potential toxicity must be taken into consideration when handling the compound.

Future Directions

There are numerous future directions for the study of 5-(Bromomethyl)-1,2,3-benzothiadiazole, including its potential use in the development of novel therapeutics for various diseases, as well as its use in the development of new materials for use in electronics and other applications. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

5-(Bromomethyl)-1,2,3-benzothiadiazole has been widely studied for its potential applications in various scientific research fields, including material science, organic electronics, and medicinal chemistry. Its unique properties have led to its use in the development of organic semiconductors, fluorescent dyes, and as a probe for biological imaging.

properties

IUPAC Name

5-(bromomethyl)-1,2,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-5-1-2-7-6(3-5)9-10-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVHCHHMBKMINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383582
Record name 5-(bromomethyl)-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1,2,3-benzothiadiazole

CAS RN

850375-03-0
Record name 5-(bromomethyl)-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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